molecular formula C15H22N2O3 B1412359 Tert-butyl (4-(3-methylpyridin-2-yl)-4-oxobutyl)carbamate CAS No. 1355175-73-3

Tert-butyl (4-(3-methylpyridin-2-yl)-4-oxobutyl)carbamate

Cat. No. B1412359
M. Wt: 278.35 g/mol
InChI Key: ABKWXRAODCWJDL-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the specific synthesis process for “Tert-butyl (4-(3-methylpyridin-2-yl)-4-oxobutyl)carbamate” is not available, related compounds have been synthesized using various methods. For instance, a new series of 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine possessing terminal ethyl or propyl sulfonamides was designed and synthesized .

Scientific Research Applications

Photoredox-Catalyzed Amination

A photoredox-catalyzed amination process was developed using tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate. This method establishes a new pathway for assembling 3-aminochromones under mild conditions, allowing for the construction of diverse amino pyrimidines and broadening the applications of this photocatalyzed protocol (Wang et al., 2022).

Diels‐Alder Reactions

The preparation and Diels‐Alder reaction of a 2‐Amido Substituted Furan, including tert‐Butyl 3a‐Methyl‐5‐Oxo‐2,3,3a,4,5,6‐Hexahydroindole‐1‐Carboxylate, highlights the application of tert-butyl carbamates in complex organic synthesis processes (Padwa et al., 2003).

Crystal Structure Analysis

In the study of isomorphous crystal structures of chlorodiacetylene and iododiacetylene derivatives, tert-butyl carbamates were crucial for analyzing hydrogen and halogen bonds involving carbonyl groups (Baillargeon et al., 2017).

Synthesis of Biologically Active Compounds

Tert-Butyl carbamates play an important role in synthesizing intermediates for biologically active compounds like omisertinib (AZD9291), showcasing their utility in medicinal chemistry (Zhao et al., 2017).

Lithiation Reactions

The reaction of O-tert-butyl-N-(chloromethyl)-N-methyl carbamate with lithium powder was studied, revealing the potential of tert-butyl carbamates in functionalized carbamate synthesis and subsequent transformations (Ortiz et al., 1999).

Asymmetric Mannich Reaction

The synthesis of tert-butyl carbamates through asymmetric Mannich reactions showcases the role of these compounds in producing chiral amino carbonyl compounds, essential for asymmetric synthesis (Yang et al., 2009).

Hydrogen Bond Interactions

A study on carbamate derivatives highlighted the interplay of strong and weak hydrogen bonds in molecular structures, underlining the significance of tert-butyl carbamates in understanding molecular interactions (Das et al., 2016).

properties

IUPAC Name

tert-butyl N-[4-(3-methylpyridin-2-yl)-4-oxobutyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-11-7-5-9-16-13(11)12(18)8-6-10-17-14(19)20-15(2,3)4/h5,7,9H,6,8,10H2,1-4H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABKWXRAODCWJDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C(=O)CCCNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (4-(3-methylpyridin-2-yl)-4-oxobutyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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